molecular formula C17H28N2OSi B598549 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1198097-37-8

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B598549
CAS No.: 1198097-37-8
M. Wt: 304.509
InChI Key: LVZHYRFQHFARDO-UHFFFAOYSA-N
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Description

Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .


Molecular Structure Analysis

The molecular structure of pyridine-based compounds can be analyzed using various spectroscopic techniques . The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .


Chemical Reactions Analysis

Pyridine-containing drug-like molecules are often problematic due to limited selectivity in late-stage functionalization . Various strategies have been developed to address this selectivity issue .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine-based compounds can be analyzed using various techniques . These properties can include solubility, stability, melting point, boiling point, and others .

Scientific Research Applications

Synthesis and Reactivity

  • This compound serves as a precursor in the synthesis of complex heterocyclic structures, leveraging its reactive sites for nucleophilic addition reactions. For instance, indolyl and pyrrolyl Grignard reagents have been shown to add to 1-acyl salts of similar compounds, yielding diastereomeric 2,3-dihydro-4-pyridones with potential biological activity (J. Kuethe & D. Comins, 2004).

Formation of Fused Heterocycles

  • The chemistry of pyrrolo[2,3-b]pyridine derivatives, including those derived from 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is critical for the formation of fused heterocycles. These compounds have been utilized in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing the versatility of the core structure in generating biologically relevant frameworks (H. A. A. El-Nabi, 2004).

Novel Synthetic Routes

  • Research has demonstrated innovative synthetic routes to pyrrolylpyridines from alkynes and isothiocyanates, highlighting the compound's role in facilitating new chemical transformations. These studies provide insights into the synthesis of structurally diverse heterocycles, underscoring the compound's utility in expanding the toolkit of organic synthesis (N. A. Nedolya et al., 2015).

Mechanism of Action

The mechanism of action of pyridine-based compounds can vary widely depending on their specific structure and target. For example, some compounds are known to inhibit certain enzymes or receptors, while others may interact with DNA or other cellular components .

Safety and Hazards

The safety and hazards associated with pyridine-based compounds can vary widely depending on their specific structure and intended use . It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The field of pyridine-based drug design is rapidly evolving, with new synthetic methods and potential therapeutic applications being discovered regularly . It’s anticipated that myriad new pharmaceuticals containing these heterocycles will be available in the forthcoming decade .

Properties

IUPAC Name

(5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-10-16(20-7)11-18-17(15)19/h8-14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZHYRFQHFARDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673630
Record name 5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198097-37-8
Record name 5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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